2-Chloro-6-methoxy-7-methyl-7H-purine
Description
2-Chloro-6-methoxy-7-methyl-7H-purine is a substituted purine derivative characterized by a chlorine atom at position 2, a methoxy group at position 6, and a methyl group at position 7. Its molecular formula is C₇H₇ClN₄O, with a molecular weight of 198.61 g/mol. Purine derivatives are critical in medicinal chemistry due to their role as nucleobase analogs, enzyme inhibitors, and intermediates in drug synthesis.
Properties
Molecular Formula |
C7H7ClN4O |
|---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
2-chloro-6-methoxy-7-methylpurine |
InChI |
InChI=1S/C7H7ClN4O/c1-12-3-9-5-4(12)6(13-2)11-7(8)10-5/h3H,1-2H3 |
InChI Key |
XIPJMYINPYJRCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations from Comparative Analysis
Substituent Effects on Reactivity: The methoxy group at position 6 in the target compound reduces nucleophilicity compared to analogs with amino (e.g., 7-benzyl-2-chloropurin-6-amine ) or thione (e.g., 2-chloro-7-methyl-3H-purine-6-thione ) groups. This makes the target less reactive in substitution reactions but more stable under acidic conditions. Methyl at position 7 sterically shields the N7 position, reducing susceptibility to alkylation compared to non-methylated analogs like 2-chloroadenine .
Biological and Synthetic Implications :
- Lipophilicity : The benzyl group in 7-benzyl-2-chloropurin-6-amine enhances membrane permeability, whereas the methoxy group in the target compound may improve aqueous solubility.
- Electrophilic Centers : Thione (S) and hydrazine (NHNH₂) groups in analogs offer sites for covalent binding or metal coordination, unlike the inert methoxy group in the target.
- Bulkier Substituents : Compounds like 6-chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine demonstrate how steric hindrance can modulate pharmacokinetics by slowing metabolic clearance.
Thermodynamic and Spectral Properties :
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